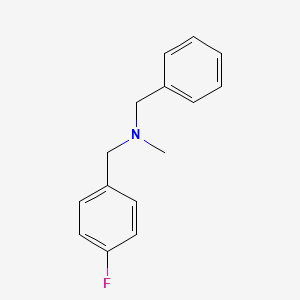

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(16)10-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSKTXKWMJMRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402402 | |

| Record name | N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-50-2 | |

| Record name | N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthesis Protocol

The synthesis of N-Benzyl-1-(4-fluorophenyl)-N-methylmethanamine typically involves the reaction of benzylamine with 4-fluorobenzaldehyde, followed by methylation and reduction steps. The process can be summarized as follows:

-

- Combine benzylamine and 4-fluorobenzaldehyde in a reaction vessel.

- Add a catalyst (e.g., caesium carbonate) and dry methanol as the solvent under an inert argon atmosphere.

-

- Heat the mixture in a preheated oil bath at 100°C for 16 hours to form an intermediate imine.

-

- Reduce the imine to the corresponding amine using an appropriate reducing agent, such as sodium borohydride or hydrogen gas with a palladium catalyst.

-

- Introduce methyl iodide or dimethyl sulfate to methylate the secondary amine, yielding the desired tertiary amine.

Specific Example: Tandem Synthesis

A tandem synthesis approach involves simultaneous formation and methylation of intermediates:

Reagents :

- Benzylamine (0.1 mmol)

- 4-fluorobenzaldehyde (0.1 mmol)

- Catalyst (e.g., caesium carbonate, 20 mol%)

- Methylating agent

- Dry methanol as solvent

-

- Mix all reagents in a reaction tube equipped with a magnetic stir bar.

- Heat at 100°C for 16 hours under argon atmosphere.

- Cool to room temperature and evaporate the solvent.

Alternative Methods Using N-Methylbenzylamine

In some protocols, N-methylbenzylamine is used directly as a starting material:

-

- React N-methylbenzylamine with 4-fluorobenzaldehyde in an alcohol solvent (e.g., isopropanol) under reflux conditions.

Workup :

Data Table: Summary of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Purification Method |

|---|---|---|---|---|---|

| Imine Formation | Benzylamine + 4-Fluorobenzaldehyde | Methanol | 100°C | 16 hours | Column Chromatography |

| Reduction | Sodium Borohydride or H₂/Pd | Methanol | Room Temp | Variable | Evaporation + Chromatography |

| Methylation | Methyl Iodide/DMS | Methanol | Room Temp | Variable | Chromatography/Recrystallization |

Notes on Optimization

- Catalyst Selection : Caesium carbonate improves reaction efficiency by facilitating imine formation.

- Solvent Choice : Dry methanol is preferred to prevent undesired side reactions.

- Temperature Control : Precise heating ensures complete conversion without decomposition.

- Purification Techniques : Column chromatography with ethyl acetate/hexane provides high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : The 4-fluorophenyl derivative exhibits comparable or superior yields (74–87%) to the 4-methoxyphenyl analog (87%) .

- Polarity : The 4-methoxy group in 7c increases polarity, reflected in its lower Rf value (0.4) during chromatography, whereas the 4-fluoro analog lacks reported Rf data but is expected to be less polar due to fluorine's electronegativity without hydrogen-bonding capacity .

- Molecular Geometry: Fluorine's steric and electronic effects induce nonplanar conformations in related compounds, as seen in fluorophenyl-substituted porphyrins, which could influence binding in biological systems .

Spectral and Analytical Comparisons

- ¹⁹F NMR: The 4-fluorophenyl group in the target compound shows a distinct ¹⁹F NMR shift (δ -116.22), differentiating it from non-fluorinated analogs .

- HRMS : Accurate mass data (m/z 230.134 [M + H]⁺) align with theoretical values (Δ ppm = 0.0005), ensuring structural fidelity .

Biological Activity

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl moiety, and a methylamine functional group. The molecular formula is with a molecular weight of approximately 201.25 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound has been studied for its ability to modulate various biological pathways by binding to molecular targets, which can lead to alterations in cellular functions. The precise mechanisms remain under investigation, but initial studies suggest involvement in neurotransmitter modulation and potential anti-inflammatory effects .

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties. It has been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. In vitro studies have demonstrated that the compound can modulate the release of dopamine and serotonin, suggesting its potential as an antidepressant or anxiolytic agent.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In experimental models, the compound has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory conditions .

Study 1: Neurotransmitter Modulation

A study conducted on animal models demonstrated that administration of this compound resulted in increased levels of serotonin in the brain, correlating with improved mood and reduced anxiety-like behaviors. The study utilized behavioral assays to assess the compound's effects on anxiety and depression.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing inflammatory responses, this compound was shown to significantly decrease the expression of inflammatory markers in cultured macrophages when exposed to lipopolysaccharides (LPS). The results indicated a reduction in nitric oxide production and downregulation of iNOS expression .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination or tandem alkylation-methylation. A validated approach involves reacting 4-fluorobenzaldehyde with N-methylbenzylamine under hydrogenation conditions (e.g., H₂/Pd-C) to form the secondary amine, followed by methylation using iodomethane (CH₃I) in the presence of a base (e.g., K₂CO₃). Optimization includes:

- Temperature: Elevated temperatures (80–100°C) accelerate imine formation but may increase side products .

- Catalyst: Palladium on carbon (Pd-C) improves reductive efficiency.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Kinetic isotope effect (KIE) studies (e.g., using CH₃OH vs. CD₃OD) reveal that C–H bond cleavage in methanol is rate-limiting (kC–H/kC–D = 2.77), guiding solvent selection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The benzylic protons (N–CH₂–Ph) resonate at δ 3.5–4.0 ppm, while aromatic protons (4-fluorophenyl) show coupling (J = 8–9 Hz) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 258.1 [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Stretching frequencies for C–F (~1220 cm⁻¹) and N–CH₃ (~2800 cm⁻¹) validate functional groups .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C) .

- Storage: Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .

- Spill Management: Neutralize with 5% acetic acid and adsorb using vermiculite.

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Structural Analogs: Synthesize derivatives with substituent variations (Table 1) and compare bioactivity.

- Biological Assays: Test analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays.

| Compound | Substituent Modifications | Bioactivity Trend |

|---|---|---|

| Parent compound | None | Baseline activity |

| 1-(4-Fluorophenyl)-N-Me | Methyl → Ethyl | Reduced affinity |

| 2,2-Difluoro analog | Difluorination at C1 | Enhanced metabolic stability |

Q. How can kinetic isotope effect (KIE) studies elucidate the reaction mechanism of N-methylation in this compound?

Methodological Answer:

- Experimental Design: Perform parallel reactions with CH₃OH and CD₃OD under identical conditions (100°C, Pd-C catalyst). Monitor reaction progress via ¹H NMR .

- Data Interpretation: A KIE (kC–H/kC–D) >1 indicates C–H bond cleavage as the rate-determining step. For this compound, KIE = 2.77 confirms methanol’s role in hydrogen transfer during methylation .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability assays (e.g., Caco-2 vs. MDCK cells).

- Purity Analysis: Use HPLC (≥98% purity, λmax = 255 nm) to rule out impurities affecting bioactivity .

- Meta-Analysis: Compare fluorinated analogs (e.g., 4-trifluoromethyl vs. 4-fluoro derivatives) to isolate electronic effects on receptor binding .

Q. What computational methods are effective for predicting the molecular targets of this compound?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A). The fluorophenyl group shows π-π stacking with Phe residues in the binding pocket .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) via MM-PBSA calculations.

- QSAR Modeling: Train models on datasets of similar amines to predict logP (2.1 ± 0.3) and pKa (9.5) for bioavailability optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.